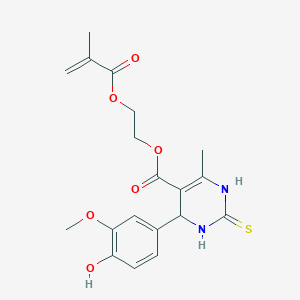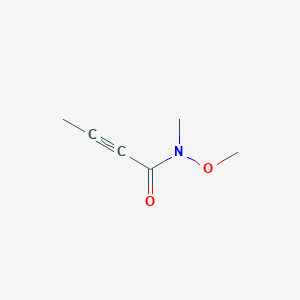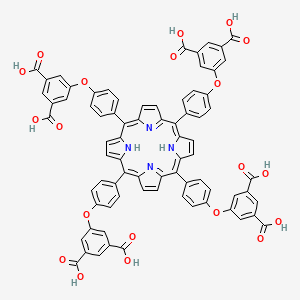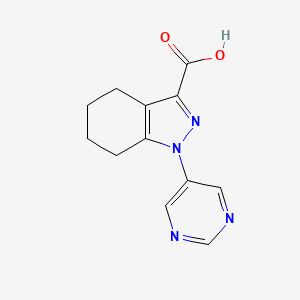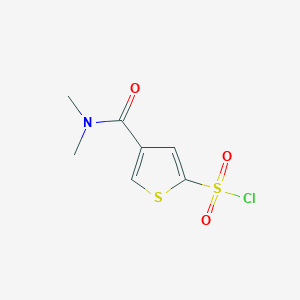
(S)-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine is a chiral compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can significantly influence its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole or substituted indole.
Functional Group Introduction:
Chiral Amine Introduction: The chiral amine can be introduced using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries, to ensure the (S)-configuration.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Catalysis: Using chiral catalysts to achieve high enantioselectivity.
Purification: Employing techniques like crystallization or chromatography to purify the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups like halides or sulfonates.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The (S)-configuration plays a crucial role in determining its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine: The enantiomer with the opposite configuration.
1-(2-Methyl-1h-indol-5-yl)ethan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
Other Indole Derivatives: Compounds with similar indole structures but different substituents.
Uniqueness
(S)-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine is unique due to its specific (S)-configuration, which can result in distinct biological activities compared to its ®-enantiomer or racemic mixture. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(1S)-1-(2-methyl-1H-indol-5-yl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-6,8,13H,12H2,1-2H3/t8-/m0/s1 |
Clé InChI |
WGIXOUXSOBNSTA-QMMMGPOBSA-N |
SMILES isomérique |
CC1=CC2=C(N1)C=CC(=C2)[C@H](C)N |
SMILES canonique |
CC1=CC2=C(N1)C=CC(=C2)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


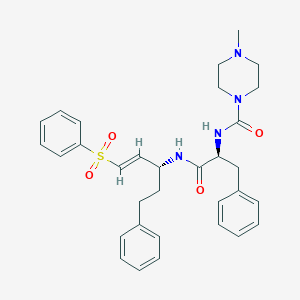
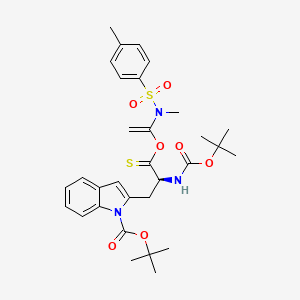
![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
